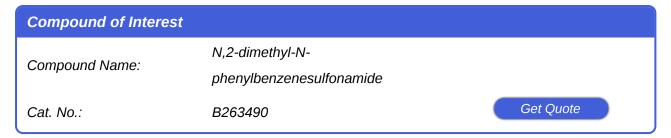


Application Notes and Protocols: Synthesis of N,2-dimethyl-N-phenylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for **N,2-dimethyl-N-phenylbenzenesulfonamide**, a substituted benzenesulfonamide of interest in medicinal chemistry and materials science. Due to the limited availability of specific literature on this exact compound, this document outlines plausible synthetic routes based on established methods for analogous structures. The protocols provided are general and may require optimization for specific laboratory conditions.

Introduction

N,2-dimethyl-N-phenylbenzenesulfonamide belongs to the sulfonamide class of compounds, a scaffold of significant importance in drug discovery and development. Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of N,N-disubstituted sulfonamides, such as the target molecule, typically involves the formation of a nitrogen-carbon (N-C) or nitrogen-sulfur (N-S) bond. This document focuses on the most probable and effective catalytic and non-catalytic methods for the synthesis of **N,2-dimethyl-N-phenylbenzenesulfonamide**.

Synthetic Approaches

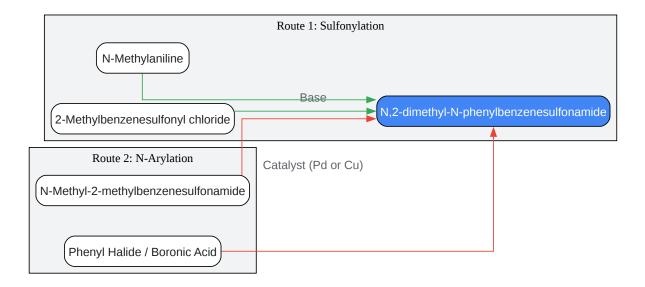
The primary retrosynthetic disconnection for **N,2-dimethyl-N-phenylbenzenesulfonamide** points to two main synthetic strategies:



- Sulfonylation of a secondary amine: Reaction of 2-methylbenzenesulfonyl chloride with N-methylaniline.
- N-Arylation of a sulfonamide: Reaction of N-methyl-2-methylbenzenesulfonamide with a phenylating agent.

Modern catalytic methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, are highly effective for the N-arylation route and offer significant advantages in terms of reaction conditions and substrate scope.

Diagram: Synthetic Strategies



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Caption: Retrosynthetic analysis of N,2-dimethyl-N-phenylbenzenesulfonamide.

Catalytic Reaction Conditions



The formation of the N-phenyl bond is a critical step and can be efficiently achieved using palladium or copper-based catalytic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is known for its high functional group tolerance and broad substrate scope.[3]

Table 1: Typical Catalysts and Conditions for Buchwald-Hartwig Amination of Sulfonamides

Catalyst Component	Ligand	Base	Solvent	Temperature (°C)
Pd(OAc) ₂	XPhos, SPhos, BrettPhos	NaOtBu, K ₃ PO ₄ , CS ₂ CO ₃	Toluene, Dioxane	80 - 120
Pd₂(dba)₃	BINAP, DavePhos	K₂CO₃, LiHMDS	Toluene, THF	80 - 110
Pd-PEPPSI precatalysts	NHC ligands (e.g., IPr)	K ₃ PO ₄ , CS ₂ CO ₃	Dioxane, Toluene	100 - 130

Data compiled from general literature on Buchwald-Hartwig amination of amides and sulfonamides.[5][6][7]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, particularly with aryl halides.[8] Traditional Ullmann reactions often require harsh conditions, but modern modifications with various ligands have enabled milder reaction protocols.

Table 2: Typical Catalysts and Conditions for Ullmann-type N-Arylation of Sulfonamides



Copper Source	Ligand	Base	Solvent	Temperature (°C)
Cul	L-proline, DMEDA	K2CO3, K3PO4	DMSO, DMF	100 - 150
Cu ₂ O	Phenanthroline	CS ₂ CO ₃	NMP, Dioxane	120 - 180
CuO nanoparticles	None	KOH, Cs₂CO₃	DMAc, DMSO	100 - 140

Data compiled from general literature on Ullmann condensation for N-arylation.[9]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **N,2-dimethyl-N-phenylbenzenesulfonamide** based on the aforementioned synthetic strategies. Note: These are model protocols and may require optimization.

Protocol 1: Synthesis via Sulfonylation of N-Methylaniline

Materials:

- 2-Methylbenzenesulfonyl chloride
- N-Methylaniline
- Pyridine or Triethylamine (base)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate or sodium sulfate

Procedure:



- To a stirred solution of N-methylaniline (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C, add a solution of 2-methylbenzenesulfonyl chloride (1.1 eq) in DCM dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N,2-dimethyl-N-phenylbenzenesulfonamide.

Protocol 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

- N-Methyl-2-methylbenzenesulfonamide
- Bromobenzene or lodobenzene
- Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- · Xantphos or other suitable phosphine ligand
- Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
- Anhydrous toluene or dioxane

Procedure:

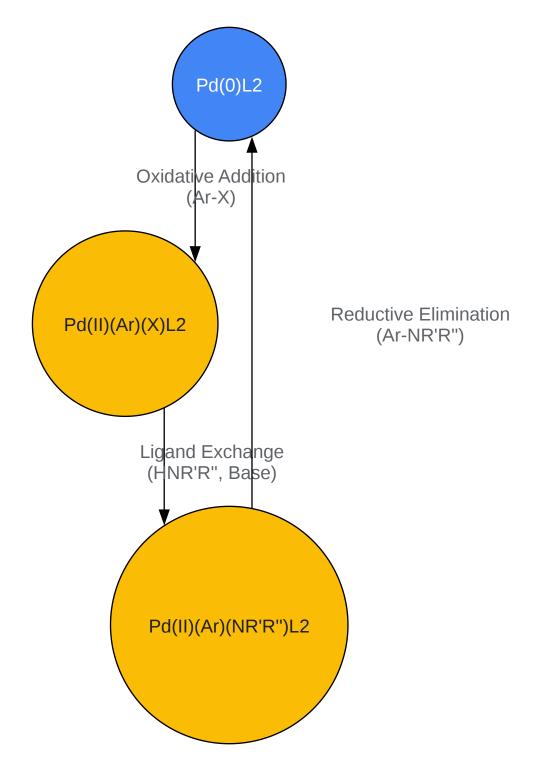
 In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine N-methyl-2-methylbenzenesulfonamide (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).



- Add anhydrous toluene via syringe.
- Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, with stirring.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to yield the desired product.

Diagram: Catalytic Cycle for Buchwald-Hartwig Amination





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Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Biological Activity and Signaling Pathways

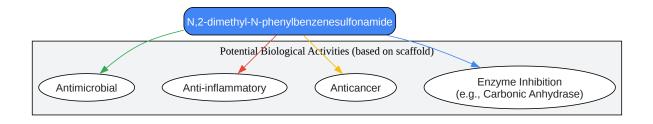


Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of **N,2-dimethyl-N-phenylbenzenesulfonamide**. However, the benzenesulfonamide scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][10] Derivatives have been reported to act as:

- Antimicrobial agents[2]
- Anti-inflammatory agents[2]
- Anticancer agents[11]
- Carbonic anhydrase inhibitors
- Anticonvulsants

Further research is required to elucidate the specific biological profile of **N,2-dimethyl-N-phenylbenzenesulfonamide**. Screening against various biological targets, particularly those relevant to the known activities of other sulfonamides, would be a logical starting point for investigating its potential therapeutic applications.

Diagram: Potential Areas of Biological Investigation



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Caption: Potential areas for biological screening of **N,2-dimethyl-N-phenylbenzenesulfonamide**.

Conclusion



The synthesis of **N,2-dimethyl-N-phenylbenzenesulfonamide** can be approached through classical sulfonylation or modern catalytic N-arylation methods. While a specific, optimized protocol for this exact molecule is not readily available in the literature, the general procedures outlined in these notes provide a solid foundation for its successful synthesis. The Buchwald-Hartwig amination and Ullmann condensation represent the most promising catalytic routes, offering high efficiency and broad applicability. Further investigation is warranted to determine the specific biological activities and potential therapeutic applications of this compound.

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